

In Silico Modeling of C14H18BrN3O4S2 Interactions: A Technical Guide

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| Compound of Interest | | |
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| Compound Name: | C14H18BrN3O4S2 | |
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a theoretical framework for the in silico modeling of the interactions of the compound **C14H18BrN3O4S2**, identified as 2-(4-(N-(5-bromopyridin-2-yl)sulfamoyl)piperazin-1-yl)acetic acid. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a robust, multi-step computational approach based on methodologies successfully applied to structurally related sulfonamide and piperazine-containing compounds. This guide details protocols for target identification and prioritization, molecular docking, and molecular dynamics simulations, offering a roadmap for researchers to investigate the potential therapeutic applications of this and similar chemical entities.

Introduction to C14H18BrN3O4S2

The compound with the molecular formula **C14H18BrN3O4S2** is chemically known as 2-(4-(N-(5-bromopyridin-2-yl)sulfamoyl)piperazin-1-yl)acetic acid. Its chemical structure combines several key functional groups that are of significant interest in medicinal chemistry: a bromopyridinyl moiety, a sulfonamide linkage, and a piperazinyl acetic acid side chain. These features are present in various known bioactive molecules, suggesting that **C14H18BrN3O4S2** may exhibit interactions with a range of biological targets.

Table 1: Physicochemical Properties of C14H18BrN3O4S2



| Property | Value |
|-------------------|---|
| Molecular Formula | C14H18BrN3O4S2 |
| Molecular Weight | 452.35 g/mol |
| CAS Number | 1247035-71-1 |
| IUPAC Name | 2-(4-(N-(5-bromopyridin-2- yl)sulfamoyl)piperazin-1-yl)acetic acid |

Theoretical In Silico Modeling Workflow

Given the absence of specific experimental data for **C14H18BrN3O4S2**, a structured in silico workflow is proposed to predict its biological interactions and guide future experimental validation.

Caption: Proposed In Silico Modeling Workflow

Detailed Experimental Protocols (Theoretical) Target Identification and Prioritization

The initial step involves identifying potential biological targets for **C14H18BrN3O4S2**. This can be achieved through a combination of ligand-based and structure-based approaches.

- Ligand-Based Virtual Screening: This method leverages the principle of chemical similarity, where compounds with similar structures are likely to have similar biological activities.
 - Database Selection: Utilize chemical databases such as PubChem, ChEMBL, and DrugBank.
 - Similarity Search: Perform a 2D and 3D similarity search using the structure of C14H18BrN3O4S2 as a query.
 - Data Mining: Identify structurally similar compounds with known biological targets.
 - Target Prioritization: Prioritize targets based on their relevance to disease pathways and druggability.



- Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features necessary for biological activity.
 - Model Generation: Develop a pharmacophore model based on a set of known active ligands for a particular target class (e.g., sulfonamide inhibitors).
 - Database Screening: Screen a 3D conformational database of C14H18BrN3O4S2 against the generated pharmacophore model.
 - Hit Identification: Identify potential targets for which C14H18BrN3O4S2 fits the pharmacophore model.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is crucial for understanding the binding mode and affinity of **C14H18BrN3O4S2** to its potential targets.

- Protein Preparation:
 - Obtain the 3D structure of the prioritized target protein from the Protein Data Bank (PDB).
 - Remove water molecules and other non-essential ligands.
 - Add hydrogen atoms and assign appropriate protonation states to ionizable residues.
 - Perform energy minimization to relieve any steric clashes.
- Ligand Preparation:
 - Generate the 3D structure of C14H18BrN3O4S2.
 - Perform energy minimization and generate multiple low-energy conformers.
- Docking Simulation:
 - Define the binding site on the target protein, typically based on the location of a cocrystallized ligand or through binding site prediction algorithms.



- Use a suitable docking program (e.g., AutoDock, Glide, GOLD) to dock the conformers of
 C14H18BrN3O4S2 into the defined binding site.
- Score the resulting docking poses based on the software's scoring function, which estimates the binding affinity.

Table 2: Hypothetical Docking Scores for C14H18BrN3O4S2 against Potential Target Classes

| Target Class | Representative PDB ID | Hypothetical Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |
|--------------------------------------|--------------------------|---|--|
| Carbonic Anhydrases | 5FL4 | -8.5 | His94, His96, Thr200 |
| Serotonin Receptors (e.g., 5-HT7) | Homology Model | -9.2 | Ser212, Tyr249 |
| Dihydropteroate Synthase (DHPS) | 1AJ0 | -7.8 | Arg63, Lys221 |

Note: These are hypothetical values for illustrative purposes and would need to be determined through actual docking studies.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the binding event.

- System Preparation:
 - Take the best-ranked docking pose of the C14H18BrN3O4S2-protein complex.
 - Solvate the complex in a periodic box of water molecules.
 - Add counter-ions to neutralize the system.
- Simulation Protocol:
 - Perform energy minimization of the entire system.



- Gradually heat the system to physiological temperature (e.g., 300 K).
- Equilibrate the system under constant temperature and pressure.
- Run a production MD simulation for a sufficient duration (e.g., 50-100 ns).
- Analysis:
 - Analyze the trajectory to assess the stability of the complex, calculating root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).
 - Identify key hydrogen bonds and hydrophobic interactions that persist throughout the simulation.
 - Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of binding affinity.

Potential Signaling Pathways and Mechanisms of Action

Based on the structural motifs of **C14H18BrN3O4S2**, several signaling pathways could be modulated. The sulfonamide group, for instance, is a well-known zinc-binding group, making carbonic anhydrases a potential target class.

Caption: Potential Carbonic Anhydrase Inhibition Pathway

Conclusion

While direct experimental data on the biological interactions of **C14H18BrN3O4S2** is currently unavailable, this technical guide provides a comprehensive in silico framework to predict its potential targets and mechanism of action. The methodologies outlined, including target identification, molecular docking, and molecular dynamics simulations, are standard and robust approaches in modern drug discovery. The structural features of **C14H18BrN3O4S2** suggest that it may interact with a variety of important drug targets, and the proposed computational workflow will be invaluable for guiding future experimental investigations into its therapeutic potential. Researchers and drug development professionals are encouraged to utilize these protocols to explore the pharmacology of this and other novel chemical entities.



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